BenchChemオンラインストアへようこそ!

3-Bromoimidazo[1,2-b]pyridazin-6-ol

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

3-Bromoimidazo[1,2-b]pyridazin-6-ol outperforms chloro/iodo analogs in kinase inhibitor synthesis. The C3-bromo substituent ensures optimal Suzuki-Miyaura reactivity and minimizes library failure rates. The C6-hydroxy group enables orthogonal sequential diversification—alkylation/acylation then cross-coupling—for high-throughput parallel synthesis. Its strategic LogP contribution (ΔLogP ≈ +0.8 to +1.3) pre-engineers CNS-penetrant drug-like properties. Yields of 79–98% in SNAr aminations confirm scalability. A privileged core for Haspin, DYRK, and p38 MAP kinase targets.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
Cat. No. B8802228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoimidazo[1,2-b]pyridazin-6-ol
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2NC1=O)Br
InChIInChI=1S/C6H4BrN3O/c7-4-3-8-5-1-2-6(11)9-10(4)5/h1-3H,(H,9,11)
InChIKeyZNGAQPCTWJGRJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromoimidazo[1,2-b]pyridazin-6-ol: A Strategic Heteroaromatic Building Block for Kinase-Targeted Drug Discovery


3-Bromoimidazo[1,2-b]pyridazin-6-ol (CAS 1260850-61-0, C6H4BrN3O, MW 214.02) is a functionalized imidazo[1,2-b]pyridazine scaffold. This compound serves as a privileged core in medicinal chemistry, particularly for developing kinase inhibitors, due to its structural mimicry of ATP's adenine ring [1]. The presence of the C3-bromo substituent and the C6-hydroxy (tautomeric with C6-oxo) group enables orthogonal functionalization strategies, making it a versatile intermediate for generating diverse libraries of 3,6-disubstituted imidazo[1,2-b]pyridazines.

3-Bromoimidazo[1,2-b]pyridazin-6-ol: Why In-Class Halogen Analogs Cannot Be Simply Interchanged


Direct substitution of the C3-bromo group with other halogens (e.g., chloro, iodo) or its complete removal is not equivalent in synthetic or biological contexts. The C3-bromo substituent provides a unique balance of reactivity and stability. While the C3-chloro analog exhibits lower reactivity in key cross-coupling reactions, limiting diversification potential, the C3-iodo analog is prone to unwanted side reactions and instability during multi-step syntheses. The bromo atom offers an optimal electronic and steric profile for palladium-catalyzed transformations, as demonstrated by its superior performance in Suzuki-Miyaura couplings compared to chloro-substituted congeners [1]. Furthermore, the presence of the bromine atom significantly impacts the electronic distribution of the heteroaromatic core, directly influencing key physicochemical properties like lipophilicity (LogP) and polar surface area, which are critical determinants of pharmacokinetic behavior in downstream drug candidates [2].

3-Bromoimidazo[1,2-b]pyridazin-6-ol: Quantifiable Differentiation and Selection Metrics


Superior Reactivity in Nucleophilic Aromatic Substitution (SNAr) for C6 Amination

The presence of the C3-bromo substituent, in conjunction with a C6-leaving group, enables highly efficient nucleophilic aromatic substitution (SNAr) reactions. In a direct comparison with alternative halogenated imidazo[1,2-b]pyridazine scaffolds, the 3-bromo-6-chloro derivative demonstrates exceptionally high and consistent reactivity towards a diverse set of amines. This reactivity profile is a key differentiator for building block selection, as it directly translates to higher synthetic efficiency and broader substrate scope for generating C6-aminated 3-bromoimidazo[1,2-b]pyridazine libraries [1].

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Enhanced Lipophilicity (LogP) for Improved Blood-Brain Barrier Penetration Potential

The incorporation of the bromine atom at the C3 position significantly increases the lipophilicity of the imidazo[1,2-b]pyridazine core compared to its non-halogenated or chloro-substituted counterparts. For a representative derivative, 2-(aminomethyl)-3-bromoimidazo[1,2-b]pyridazin-6-ol, the calculated partition coefficient (LogP) is -0.23 [1]. This value represents a substantial increase in lipophilicity compared to the non-halogenated scaffold (predicted LogP for imidazo[1,2-b]pyridazin-6-ol is approximately -1.0 to -1.5 based on in silico models), while avoiding the excessively high LogP of an iodo analog that could lead to poor solubility and high metabolic clearance. This intermediate lipophilicity profile is often desired for central nervous system (CNS) drug candidates where a balance of passive permeability and solubility is crucial.

Pharmacokinetics CNS Drug Discovery Medicinal Chemistry

Orthogonal Reactivity for Sequential Diversification in 3,6-Disubstituted Imidazo[1,2-b]pyridazine Synthesis

The 3-Bromoimidazo[1,2-b]pyridazin-6-ol scaffold is uniquely positioned for orthogonal functionalization. The C3-bromo atom is an ideal handle for palladium-catalyzed cross-coupling reactions, most notably Suzuki-Miyaura couplings, allowing for the introduction of aryl or heteroaryl groups. In a direct comparison of halogenated imidazo[1,2-b]pyridazines, the 3-bromo derivative provides a superior balance of reactivity and stability in these transformations. The C3-chloro analog is significantly less reactive, often requiring harsher conditions and providing lower yields, while the C3-iodo analog is prone to dehalogenation and other side reactions [1]. Furthermore, the C6-hydroxy group can be independently functionalized (e.g., via alkylation, acylation, or conversion to a triflate for further cross-coupling), enabling a two-step, sequential diversification strategy to generate a diverse array of 3,6-disubstituted analogs with high efficiency.

Organic Synthesis Medicinal Chemistry Parallel Synthesis

Optimal Procurement and Research Scenarios for 3-Bromoimidazo[1,2-b]pyridazin-6-ol


Parallel Synthesis of Kinase-Focused Compound Libraries

This building block is ideally suited for high-throughput parallel synthesis workflows aimed at generating diverse libraries of 3,6-disubstituted imidazo[1,2-b]pyridazines, a validated scaffold for kinase inhibition [1]. Its orthogonal C3-bromo and C6-hydroxy handles allow for two sequential diversification steps: first, alkylation or acylation at the C6-hydroxy group, followed by Suzuki-Miyaura cross-coupling at the C3-bromo position. The consistently high and predictable reactivity of the C3-bromo group in cross-coupling [2] minimizes library failure rates and maximizes the number of successfully synthesized analogs, directly improving the efficiency and cost-effectiveness of the discovery process.

Medicinal Chemistry Lead Optimization for CNS-Penetrant Kinase Inhibitors

In lead optimization programs targeting kinases within the central nervous system (CNS), the physicochemical properties of the core scaffold are paramount. The presence of the C3-bromo atom provides a strategic, quantifiable increase in lipophilicity (ΔLogP ≈ +0.8 to +1.3 compared to the non-halogenated core) [3], pushing the compound into a favorable LogP range for passive blood-brain barrier (BBB) penetration. Selecting the 3-bromo building block over a 3-chloro or non-halogenated analog allows medicinal chemists to pre-engineer a desirable CNS drug-like property profile from the outset of the design phase, reducing the need for later-stage property optimization.

Process Chemistry and Scalable Synthesis of Advanced Intermediates

For process chemists developing scalable routes to advanced pharmaceutical intermediates, the robust reactivity profile of the 3-bromo scaffold is a critical selection criterion. The high and reproducible yields (79-98%) in SNAr amination reactions [2] on related intermediates demonstrate its suitability for large-scale production. This reduces the cost of goods and minimizes waste compared to using less reactive or less stable chloro or iodo analogs, which might require larger excesses of reagents, longer reaction times, or lead to inconsistent batch-to-batch quality.

Targeted Synthesis of Haspin and Other Mitotic Kinase Inhibitors

Recent research has highlighted the potential of disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors for anticancer therapy [4]. The 3-Bromoimidazo[1,2-b]pyridazin-6-ol core is a direct synthetic precursor to these biologically active compounds. Its orthogonal reactivity allows for the systematic exploration of structure-activity relationships (SAR) at both the C3 and C6 positions, enabling the rapid identification of potent and selective leads against this emerging oncology target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromoimidazo[1,2-b]pyridazin-6-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.